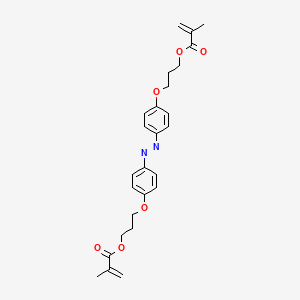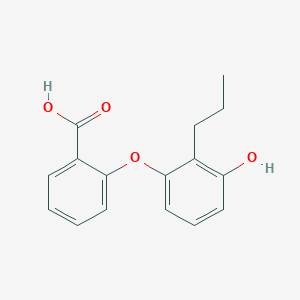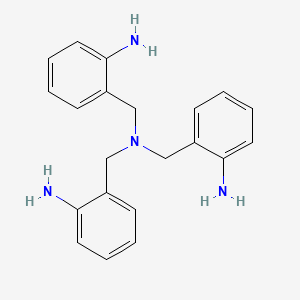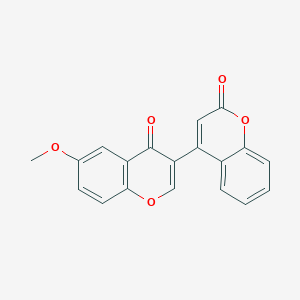
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate): is a complex organic compound with the molecular formula C26H30N2O6 and a molecular weight of 466.53 g/mol . This compound is characterized by its diazene and phenylene groups, which are linked through oxy and propane-diyl bridges, and terminated with methylacrylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves multiple steps, typically starting with the preparation of the diazene-1,2-diylbis(4,1-phenylene) core. This core is then reacted with oxy and propane-3,1-diyl groups under controlled conditions to form the intermediate compound. Finally, the intermediate is esterified with 2-methylacrylate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazene and phenylene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced diazene groups.
Substitution: Phenylene derivatives with various substituents such as halogens or nitro groups.
Scientific Research Applications
Chemistry: In chemistry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its diazene and phenylene groups can interact with proteins and nucleic acids, making it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structure may allow for the development of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In industry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The phenylene groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(butane-4,1-diyl) bis(2-methylacrylate)
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(pentane-5,1-diyl) bis(2-methylacrylate)
Uniqueness: The uniqueness of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) lies in its specific combination of diazene, phenylene, and methylacrylate groups. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C26H30N2O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-[4-[[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]diazenyl]phenoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H30N2O6/c1-19(2)25(29)33-17-5-15-31-23-11-7-21(8-12-23)27-28-22-9-13-24(14-10-22)32-16-6-18-34-26(30)20(3)4/h7-14H,1,3,5-6,15-18H2,2,4H3 |
InChI Key |
FCIKBXHQQBRICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)


![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)


![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)



![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
